3-Bromo-5-(1-methylethyl)-benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(1-methylethyl)-benzenemethanol is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a methanol group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-methylethyl)-benzenemethanol typically involves the bromination of 5-(1-methylethyl)-benzenemethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve maintaining a temperature range of 0-25°C to control the reaction rate and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1-methylethyl)-benzenemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-5-(1-methylethyl)-benzenemethanol, 3-amino-5-(1-methylethyl)-benzenemethanol, and 3-thio-5-(1-methylethyl)-benzenemethanol.
Oxidation Reactions: Products include 3-bromo-5-(1-methylethyl)-benzaldehyde and 3-bromo-5-(1-methylethyl)-benzoic acid.
Reduction Reactions: The major product is 5-(1-methylethyl)-benzenemethanol.
Scientific Research Applications
3-Bromo-5-(1-methylethyl)-benzenemethanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of brominated drugs with potential therapeutic effects.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1-methylethyl)-benzenemethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopropyl group contributes to the compound’s hydrophobic interactions, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(1-methylethyl)-benzaldehyde
- 3-Bromo-5-(1-methylethyl)-benzoic acid
- 3-Hydroxy-5-(1-methylethyl)-benzenemethanol
Uniqueness
3-Bromo-5-(1-methylethyl)-benzenemethanol is unique due to the presence of both a bromine atom and a methanol group on the benzene ring. This combination allows for diverse chemical reactivity and potential applications in various fields. The isopropyl group further enhances its hydrophobic properties, making it distinct from other bromobenzenes.
Properties
IUPAC Name |
(3-bromo-5-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXSJTHPSZAVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.